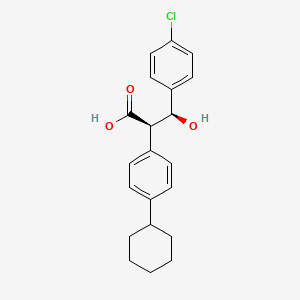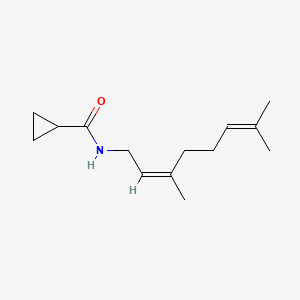
Cyclopropanecarboxamide, N-((2Z)-3,7-dimethyl-2,6-octadienyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cyclopropanecarboxamide, N-((2Z)-3,7-dimethyl-2,6-octadienyl)- is a complex organic compound characterized by a cyclopropane ring attached to a carboxamide group, with a 2Z-3,7-dimethyl-2,6-octadienyl substituent
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of cyclopropanecarboxamide typically involves the reaction of cyclopropanecarboxylic acid with ammonia. This reaction is conducted in a reactor at temperatures ranging from 200 to 260°C and pressures between 10 to 100 bar. The process does not require a catalyst or solvent, making it relatively straightforward .
Industrial Production Methods
Industrial production of cyclopropanecarboxamide follows similar methods, with the added step of venting the reactor to remove excess ammonia and water, ensuring the final product is free of impurities .
化学反应分析
Types of Reactions
Cyclopropanecarboxamide undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the compound into its oxidized form.
Reduction: Reducing agents can be used to reduce cyclopropanecarboxamide, altering its chemical structure.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include molecular oxygen for oxidation, hydrogen gas for reduction, and various halides for substitution reactions. The conditions for these reactions vary but generally involve controlled temperatures and pressures to ensure the desired outcome .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclopropanecarboxylic acid derivatives, while reduction could produce cyclopropylamines .
科学研究应用
Cyclopropanecarboxamide, N-((2Z)-3,7-dimethyl-2,6-octadienyl)- has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.
Medicine: Research into its potential therapeutic applications is ongoing, with studies exploring its use in drug development.
Industry: The compound is used in the production of various chemicals and materials, contributing to advancements in industrial processes .
作用机制
The mechanism of action of cyclopropanecarboxamide involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form stable complexes with target molecules, influencing their activity and function. This interaction can lead to various biological outcomes, depending on the specific targets involved .
相似化合物的比较
Similar Compounds
Similar compounds to cyclopropanecarboxamide include:
- Cyclopropanecarboxamide, N-n-hexyl
- Cyclopropanecarboxamide, N-cyclohexyl
- Cyclopropanecarboxamide, N,N-diundecyl
Uniqueness
What sets cyclopropanecarboxamide, N-((2Z)-3,7-dimethyl-2,6-octadienyl)- apart from these similar compounds is its unique substituent, the 2Z-3,7-dimethyl-2,6-octadienyl group. This structural feature imparts distinct chemical and biological properties, making it a compound of significant interest in various research fields .
属性
CAS 编号 |
744252-09-3 |
|---|---|
分子式 |
C14H23NO |
分子量 |
221.34 g/mol |
IUPAC 名称 |
N-[(2Z)-3,7-dimethylocta-2,6-dienyl]cyclopropanecarboxamide |
InChI |
InChI=1S/C14H23NO/c1-11(2)5-4-6-12(3)9-10-15-14(16)13-7-8-13/h5,9,13H,4,6-8,10H2,1-3H3,(H,15,16)/b12-9- |
InChI 键 |
UKNMSFRSBQONET-XFXZXTDPSA-N |
手性 SMILES |
CC(=CCC/C(=C\CNC(=O)C1CC1)/C)C |
规范 SMILES |
CC(=CCCC(=CCNC(=O)C1CC1)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


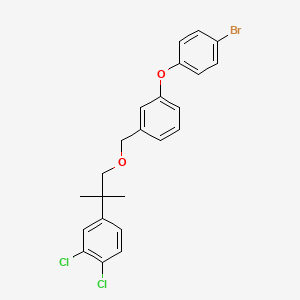
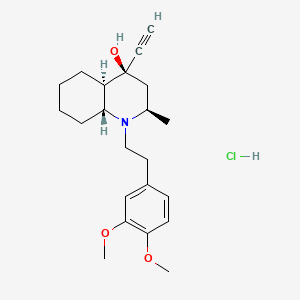
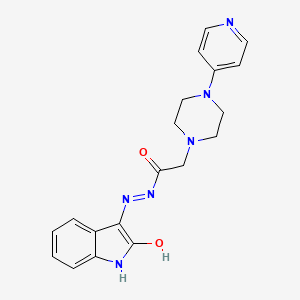
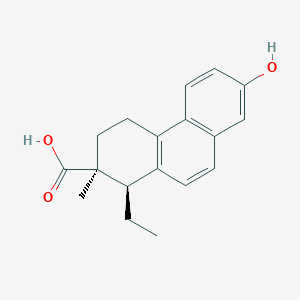

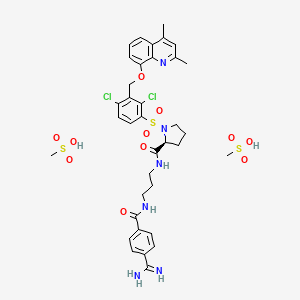

![(4R,4aS,7S,7aR,12bS)-9-methoxy-7-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]-3-methyl-1,2,4,5,6,7,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-4a-ol;2,2,2-trifluoroacetic acid](/img/structure/B15191864.png)
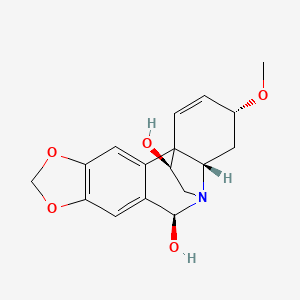
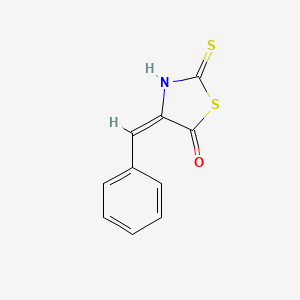
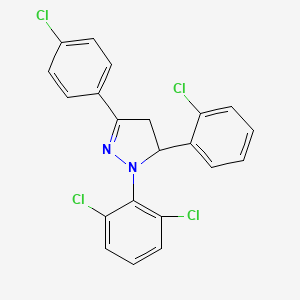
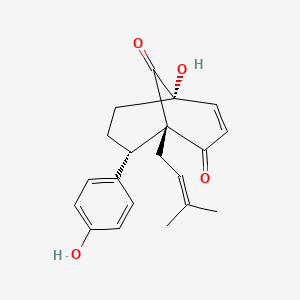
![(2S,3R,4R,5R,6S)-2-[(2S,3R,4S,5R,6S)-6-[(2R,3R,4R,5R,6S)-6-[(2S,3R,4S,5S,6R)-2-[(2R,3R,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-[[(6R,9S,13R,16S)-6-hydroxy-7,9,13-trimethyl-6-[3-methyl-4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybutyl]-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-en-16-yl]oxy]oxan-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-5-hydroxy-2-(hydroxymethyl)-4-[(2R,3S,4R,5S)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-3-yl]oxy-4,5-dihydroxy-2-methyloxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B15191928.png)
